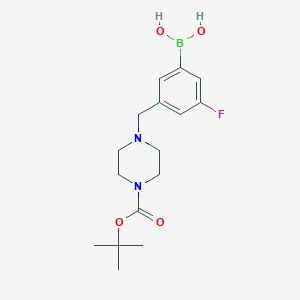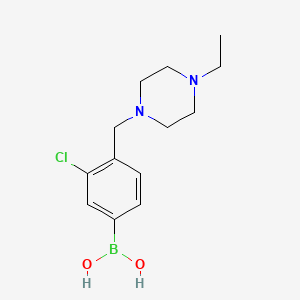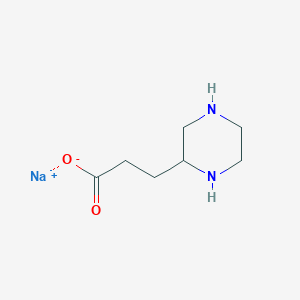
Sodium 3-(piperazin-2-yl)propanoate
説明
Sodium 3-(piperazin-2-yl)propanoate is a chemical compound with the formula C7H13N2NaO2 and a molecular weight of 180.18 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 3-(piperazin-2-yl)propanoate are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions . Sodium propionate, a related compound, is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .
科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including Sodium 3-(piperazin-2-yl)propanoate, play a crucial role in medicinal chemistry, contributing to the development of drugs with diverse therapeutic uses. These compounds are integral to the design of antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of these molecules, highlighting the importance of piperazine-based molecular fragments in drug discovery processes for various diseases. Piperazine acts as a flexible building block, with the modification of substituents on the ring affecting the pharmacokinetic and pharmacodynamic properties of the resulting molecules, suggesting its broad potential in pharmacophore exploration (Rathi, Syed, Shin, & Patel, 2016).
Piperazine in Energy Storage
In the realm of energy storage, Sodium 3-(piperazin-2-yl)propanoate might find indirect applications through related sodium-based technologies. Sodium-ion batteries, for example, are emerging as a cost-effective and abundant alternative to lithium-ion systems, especially for large-scale electric energy storage. The research on electrode materials, including cathodes, anodes, and electrolytes for sodium-ion batteries, is crucial for developing low-cost, long-life batteries suitable for renewable energy storage and smart grids. This research underscores the ongoing search for suitable materials that could potentially include sodium piperazine derivatives (Pan, Hu, & Chen, 2013).
Piperazine in Environmental Applications
The application of piperazine derivatives extends into environmental sciences, particularly in water treatment technologies. Nanofiltration membranes, for instance, have benefited from the incorporation of piperazine-based polyamide layers, enhancing separation performance significantly. These membranes, noted for their crumpled polyamide films, demonstrate improved water permeance, selectivity, and antifouling capabilities, offering promising solutions for water softening, purification, and reuse. The development of these membranes showcases the versatility of piperazine derivatives in addressing critical environmental challenges (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Safety and Hazards
将来の方向性
Piperidine derivatives, including Sodium 3-(piperazin-2-yl)propanoate, have significant potential in the field of drug discovery. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
特性
IUPAC Name |
sodium;3-piperazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.Na/c10-7(11)2-1-6-5-8-3-4-9-6;/h6,8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGCVBAOCFUSH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1796902-11-8 | |
| Record name | sodium 3-(piperazin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



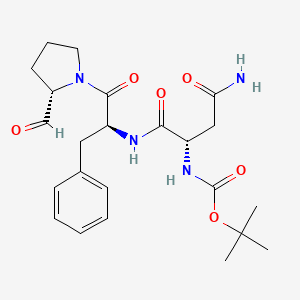
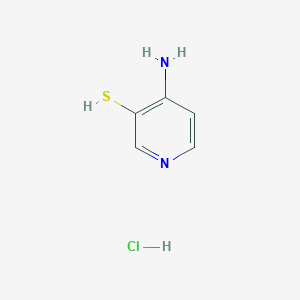
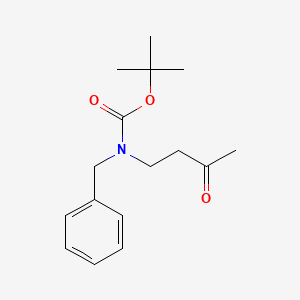





![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
